N-Methyliminodiacetic acid

Descripción general

Descripción

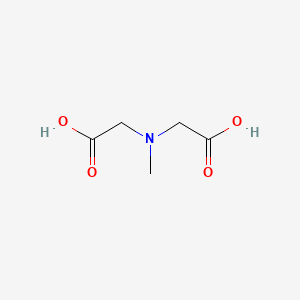

N-Methyliminodiacetic acid (NMIDA) is an organic compound commonly used in laboratory experiments as a chelating agent. It is a white, crystalline solid that is soluble in water and has a molecular weight of 115.1 g/mol. NMIDA is used in a variety of scientific research applications, including the synthesis of metal complexes, the study of enzyme kinetics, and the investigation of metal ion-binding proteins. In addition, NMIDA has been used to study the biochemical and physiological effects of metal ions on biological systems.

Aplicaciones Científicas De Investigación

Organic Synthesis

MIDA is used to prepare bis-(1H-benzoimidazol-2-ylmethyl)-methyl-amine by condensation with benzene-1,2-diamine. This showcases its role in the synthesis of complex organic compounds .

Suzuki Cross-Coupling

It plays a crucial role in Suzuki cross-coupling reactions with MIDA boronates, which are pivotal in forming carbon-carbon bonds, a fundamental step in constructing molecular frameworks .

Boronic Acid Protection

MIDA acts as a reagent for protecting boronic acids . This protection is essential for boronic acids’ stability during reactions and their subsequent utility in various coupling reactions .

Chelation of Metals

As a chelating agent, MIDA binds to various metals, which is vital in processes like purification, extraction, and stabilization of metal ions in research settings .

Hiyama Cross-Coupling

MIDA is utilized as a ligand in Hiyama cross-coupling reactions , facilitating the synthesis of biaryls through the reaction of aryl halides with trimethoxyphenylsilane, achieving high yields .

Multistep Synthesis

The stability and crystalline nature of MIDA boronates make them attractive for use in multistep synthetic reactions, where they can be easily handled and manipulated .

Each application demonstrates the versatility and importance of N-Methyliminodiacetic acid in advancing scientific research across various domains.

Thermo Fisher Scientific MilliporeSigma Royal Society of Chemistry UiT The Arctic University of Norway

Propiedades

IUPAC Name |

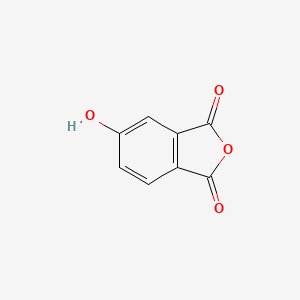

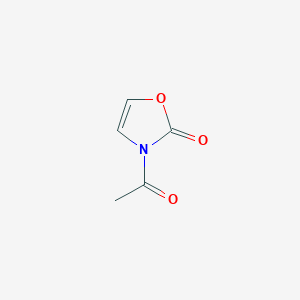

2-[carboxymethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSGEVNYFYKXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196033 | |

| Record name | Strombine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyliminodiacetic acid | |

CAS RN |

4408-64-4 | |

| Record name | N-Methyliminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyliminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4408-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strombine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyliminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLIMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1YP5H4NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Methyliminodiacetic acid?

A1: N-Methyliminodiacetic acid has the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol.

Q2: Is there spectroscopic data available for MIDA?

A2: Yes, researchers have characterized MIDA and its derivatives using various spectroscopic techniques. Infrared (IR), Raman, and surface-enhanced Raman spectroscopy (SERS) have been particularly useful in studying the B-N dative bond in MIDA-protected boronate esters. []

Q3: What is the significance of N-Methyliminodiacetic acid in organic synthesis?

A3: MIDA plays a crucial role as a protecting group for boronic acids, forming MIDA boronates. These derivatives exhibit remarkable stability towards air, moisture, and a wide range of reaction conditions, making them ideal for iterative cross-coupling reactions. [, , ]

Q4: How do MIDA boronates enable iterative cross-coupling strategies?

A4: The MIDA protecting group effectively attenuates the reactivity of the boronic acid towards cross-coupling. This allows for the selective coupling of other reactive groups present in the molecule. Mild, aqueous basic conditions can then deprotect the MIDA boronate, generating the reactive boronic acid for subsequent coupling steps. This cycle can be repeated multiple times, enabling the modular assembly of complex structures. [, , ]

Q5: Can you give examples of specific reactions where MIDA boronates have been successfully employed?

A5: MIDA boronates have been extensively utilized in Suzuki-Miyaura cross-coupling reactions. They have proven particularly useful in the synthesis of polyenes, including natural products like synechoxanthin. [, , ] Other applications include the synthesis of trans-2-(trifluoromethyl)cyclopropanes, [, ] the preparation of acylborons via ozonolysis of alkenylboronates, [] and in meta-selective C–H functionalization reactions. []

Q6: Are there any limitations to using MIDA boronates in synthesis?

A6: While MIDA boronates offer numerous advantages, certain challenges exist. One is the potential for protodeboronation, particularly with electron-deficient boranes. [] Additionally, the development of efficient and general methods for halide masking to enable polarity-reversed iterative cross-coupling strategies is an ongoing area of research. []

Q7: What is the role of computational chemistry in understanding MIDA boronate reactivity?

A7: Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving MIDA boronates. For instance, DFT calculations have provided insights into the regioselectivity of electrophilic addition to allylic MIDA boronates, revealing the stabilizing effect of σ(C-B) hyperconjugation. [] DFT has also been applied to investigate the BF3-promoted rearrangement of oxiranyl MIDA boronates. []

Q8: Has the concept of B-N hyperconjugation in MIDA boronates been explored?

A8: Yes, research indicates that MIDA and its analogue TIDA (N-tert-butyliminodiacetic acid) can stabilize secondary alkyl α-radicals via σB-N hyperconjugation. This phenomenon allows for site-selective C-H bromination. DFT calculations of radical stabilization energies and spin density maps, along with LED-NMR kinetic analysis, support these findings. []

Q9: Are there applications of N-Methyliminodiacetic acid beyond organic synthesis?

A9: Yes, MIDA has been explored for its coordination chemistry with various metal ions. For example, MIDA forms complexes with lead(II) ions, and these complexes have been studied for their interactions with bioligands like amino acids using voltammetric techniques. [] Additionally, MIDA complexes with hard metal ions like Al3+, Zr4+, Hf4+, and Th4+ have been investigated for their fluoride receptor properties. Notably, the zirconium(IV) complex of MIDA exhibits excellent fluoride binding ability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)